Phenol, pentabromo-, aluminum salt

Description

Contextualization of Brominated Phenols within Contemporary Chemical Science

Brominated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more bromine atoms. prepchem.com There are 19 distinct bromophenols, ranging from monobromophenols to the fully substituted pentabromophenol (B1679275). prepchem.com These compounds are significant in contemporary chemical science, often serving as intermediates in the synthesis of more complex molecules. The presence of bromine atoms on the phenol ring alters its electronic properties and reactivity, making these compounds valuable in various chemical reactions. For instance, they are produced through the electrophilic halogenation of phenol with bromine. prepchem.com

Pentabromophenol, specifically, is a fully brominated phenol, meaning all available carbon positions on the benzene (B151609) ring, aside from the hydroxyl-bearing carbon, are bonded to bromine atoms. prepchem.com This high degree of bromination imparts specific properties to the molecule, including its use as a flame retardant. ca.gov

Fundamental Principles of Aluminum Interactions in Organic and Organometallic Systems

Aluminum's interaction with organic compounds is a cornerstone of organometallic chemistry. Trivalent aluminum compounds are electron-deficient and act as potent Lewis acids. alfachemic.com This characteristic allows them to readily form complexes with ligands, including those with oxygen-containing functional groups like phenols. alfachemic.com

Organoaluminum compounds, such as triethylaluminum (B1256330), can react with phenols to form aluminum phenoxides. prepchem.com These aluminum phenoxides are not merely salts but can exist as complex dimeric or trimeric structures in solution. wikipedia.org The Lewis acidic nature of the aluminum center in these complexes is crucial for their catalytic activity in a wide range of organic transformations. alfachemic.comd-nb.info These reactions include alkylations, polymerizations, and various addition and rearrangement reactions. alfachemic.comacs.org The electronic properties and reactivity of the aluminum center can be fine-tuned by changing the substituents on the phenolate (B1203915) ligands.

Historical Development of Academic Inquiry into Phenol-Metal Salt Formations

The study of phenol and its reactions with metals has a long history. Phenol itself was first isolated from coal tar in 1834. cymitquimica.com The development of organoaluminum chemistry gained significant momentum with Karl Ziegler's discoveries in the mid-20th century, which highlighted their synthetic and catalytic potential. d-nb.info

The formation of simple metal phenoxides, such as sodium phenolate from the reaction of phenol with sodium hydroxide, is a fundamental and well-established reaction in organic chemistry. rsc.org Academic inquiry into more complex phenol-metal salt formations, like aluminum phenoxide, followed. Early research in the 20th century began to explore "aluminum phenolate." A significant milestone was the Meerwein-Ponndorf-Verley (MPV) reduction, discovered in 1925, which utilized aluminum alkoxides as catalysts and established their utility in organic synthesis. The synthesis of aluminum phenoxide can be achieved through various methods, including the direct reaction of elemental aluminum with phenol or through transesterification-type reactions with aluminum alkoxides.

Research Significance of Pentabromophenol-Aluminum Species in Advanced Chemical Studies

While specific research focusing exclusively on "Phenol, pentabromo-, aluminum salt" is not extensively documented, its research significance can be inferred from the properties of its constituent parts. The combination of a highly halogenated phenol with a catalytically active metal center suggests potential applications in several areas of advanced chemical studies.

The presence of five bromine atoms on the phenol ring makes the phenoxide a bulky ligand. Sterically demanding ligands on aluminum complexes are known to influence the selectivity and outcome of catalytic reactions. acs.org Therefore, pentabromophenol-aluminum species could be investigated as catalysts or catalyst precursors in reactions where steric hindrance plays a key role.

Furthermore, the strong electron-withdrawing nature of the five bromine atoms would significantly impact the electronic properties of the phenoxide ligand and, consequently, the Lewis acidity of the aluminum center. This modulation of electronic properties is a key strategy in catalyst design. For example, in aluminum-salen complexes used for the copolymerization of CO2 and epoxides, more electron-deficient salen ligands lead to better catalytic performance. nih.gov

Given that pentabromophenol is a known flame retardant, its incorporation into aluminum-based materials could be a subject of research in materials science for creating novel fire-resistant polymers or coatings.

Chemical Data

Below are tables detailing the chemical properties of the parent compound, Pentabromophenol, and the related Aluminum Phenoxide.

Table 1: Properties of Pentabromophenol

| Property | Value |

|---|---|

| IUPAC Name | 2,3,4,5,6-pentabromophenol |

| Molecular Formula | C₆HBr₅O |

| Molecular Weight | 488.59 g/mol |

| Appearance | Light brown powder |

| Melting Point | 223-226 °C (lit.) |

| Solubility | Insoluble in water |

| pKa | 4.62 |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.com

Table 2: Properties of Aluminum Phenoxide

| Property | Value |

|---|---|

| IUPAC Name | aluminum;triphenoxide |

| Molecular Formula | C₁₈H₁₅AlO₃ |

| Molecular Weight | 306.3 g/mol |

| Appearance | White solid |

| CAS Number | 15086-27-8 |

Data sourced from PubChem and Wikipedia. wikipedia.org

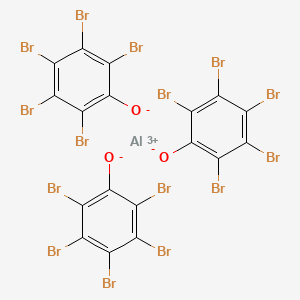

Structure

3D Structure of Parent

Properties

CAS No. |

68084-29-7 |

|---|---|

Molecular Formula |

C18AlBr15O3 |

Molecular Weight |

1489.7 g/mol |

IUPAC Name |

aluminum;2,3,4,5,6-pentabromophenolate |

InChI |

InChI=1S/3C6HBr5O.Al/c3*7-1-2(8)4(10)6(12)5(11)3(1)9;/h3*12H;/q;;;+3/p-3 |

InChI Key |

QDYHTWOQGFDCMO-UHFFFAOYSA-K |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)[O-].[Al+3] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches for the Derivatization of Pentabromophenol (B1679275)

The synthesis of the organic precursor, pentabromophenol, is a critical first step. This is typically achieved through the electrophilic substitution of phenol (B47542) with bromine.

Phenol is highly susceptible to electrophilic substitution, and its reaction with bromine can lead to a variety of brominated products. The hydroxyl group of phenol is an activating group, directing incoming electrophiles to the ortho and para positions. savemyexams.com In the presence of bromine water, phenol readily reacts at room temperature to form 2,4,6-tribromophenol (B41969) as a white precipitate. khanacademy.orgyoutube.com Achieving complete bromination to yield pentabromophenol requires more forcing conditions.

The reactivity of the phenol ring is significantly enhanced due to the lone pair of electrons on the oxygen atom being delocalized into the benzene (B151609) ring, thereby increasing its electron density. savemyexams.comyoutube.com This increased nucleophilicity allows for facile reaction with electrophiles. However, to achieve exhaustive bromination to form pentabromophenol, a catalyst is often employed to increase the electrophilicity of the bromine.

Aluminum bromide (AlBr₃) is a potent Lewis acid catalyst frequently used in halogenation reactions. In the bromination of aromatic compounds, including phenols, AlBr₃ polarizes the bromine molecule (Br₂), creating a more potent electrophile (Br⁺). savemyexams.com This enhanced electrophile can then attack the electron-rich phenol ring.

A novel and efficient method for the electrophilic bromination of phenols utilizes a system of PIDA (phenyliodine diacetate) and AlBr₃. nih.govrsc.org This system generates a highly reactive brominating species, PhIOAcBr, which can be prepared in situ. nih.govrsc.org This method has been shown to be effective for a broad range of phenols, even those that are sterically hindered. nih.gov Density Functional Theory (DFT) calculations suggest that PhIOAcBr is the likely active brominating agent. nih.gov

Synthetic Routes for the Formation of Metal Phenoxides and Chelates

Once pentabromophenol is synthesized, the next step involves its reaction with an aluminum source to form the corresponding aluminum salt, or more accurately, an aluminum phenoxide complex.

Aluminum phenoxides can be synthesized through several routes. A common method involves the direct reaction of elemental aluminum with a phenol. wikipedia.org This reaction typically requires elevated temperatures to overcome the passivating oxide layer on the aluminum surface. sciencemadness.org The use of a catalyst, such as mercuric chloride, can facilitate this reaction by forming an amalgam with the aluminum, though this is often avoided due to toxicity concerns. sciencemadness.org

Another significant route involves the reaction of aluminum alkoxides, such as aluminum isopropoxide (Al(OⁱPr)₃), with the phenol. rsc.org This transesterification-type reaction proceeds via the exchange of alkoxide groups for phenoxide groups. Similarly, organoaluminum compounds like triethylaluminum (B1256330) (Al(C₂H₅)₃) can react with phenols to form aluminum phenoxides. prepchem.comprepchem.com These methods offer greater control over the reaction. The resulting aluminum phenoxide can exist as a dimer or trimer in solution. wikipedia.org

The formation of the aluminum salt of pentabromophenol involves the interaction between the pentabromophenoxide anion and the trivalent aluminum cation (Al³⁺). Phenolic compounds can act as ligands, and in their deprotonated form, they form anionic ligands that can coordinate with metal cations. google.com Aluminum, being a polyvalent metal, can coordinate with up to three phenoxide ligands to form a neutral complex, aluminum tris(pentabromophenoxide). cymitquimica.com

The coordination chemistry of aluminum with phenoxide ligands is a key aspect of the salt's structure and stability. cymitquimica.com Depending on the reaction conditions and the stoichiometry of the reactants, various adducts and complexes can be formed. For instance, in the presence of other ligands or solvents, these can also coordinate to the aluminum center. rsc.org

Optimization of Reaction Parameters for Directed Synthesis of Phenol-Aluminum Compounds

The successful synthesis of phenol, pentabromo-, aluminum salt with high yield and purity necessitates careful control over several reaction parameters.

For the initial bromination of phenol, the choice of solvent is crucial. Polar solvents like water can facilitate the ionization of bromine and lead to multiple substitutions. khanacademy.orgyoutube.com To achieve selective bromination, non-polar solvents are often preferred. The reaction temperature also plays a significant role; lower temperatures can help control the extent of bromination. youtube.com

In the formation of the aluminum phenoxide, the reaction temperature and time are critical. For the direct reaction of aluminum with phenol, heating is required to initiate and sustain the reaction. When using aluminum alkoxides, the temperature influences the rate of ligand exchange. The purity of the reactants, particularly the phenol, is also important for achieving a high conversion rate. Following the synthesis, the deactivation of any remaining catalyst and the purification of the final product are essential steps to ensure the stability and quality of the aluminum pentabromophenoxide. prepchem.com

Data Tables

Table 1: Reagents and Conditions for Bromination of Phenol

| Reagent(s) | Solvent | Catalyst | Temperature | Product(s) |

| Bromine Water | Water | None | Room Temperature | 2,4,6-Tribromophenol khanacademy.orgyoutube.com |

| Pure Bromine | - | AlBr₃ | Room Temperature | Brominated Phenols savemyexams.com |

| PIDA/AlBr₃ | MeCN | - | 23 °C | Brominated Phenols rsc.org |

Table 2: Synthetic Routes to Aluminum Phenoxides

| Aluminum Source | Phenol Reactant | Reaction Type | Key Features |

| Elemental Aluminum | Phenol | Direct Reaction | Requires elevated temperature; catalyst can enhance reactivity wikipedia.orgsciencemadness.org |

| Aluminum Isopropoxide | Phenol | Transesterification | Ligand exchange of alkoxide for phenoxide groups rsc.org |

| Triethylaluminum | Phenol | Reaction with Organometallic | Forms aluminum phenoxide and ethane (B1197151) prepchem.comprepchem.com |

Advanced Structural Characterization and Spectroscopic Analysis

Spectroscopic Techniques for Investigating Phenol-Aluminum Bonding and Coordination

Spectroscopic methods are fundamental in defining the coordination environment and bonding characteristics within organometallic complexes such as Phenol (B47542), pentabromo-, aluminum salt.

Applications of Infrared Spectroscopy in Metal-Organic Frameworks and Complexes

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering direct evidence of bond formation and structural changes. researchgate.net In the context of Phenol, pentabromo-, aluminum salt, the IR spectrum would be expected to show significant differences compared to that of the parent pentabromophenol (B1679275) ligand. The most telling feature would be the disappearance or significant shift of the O-H stretching band, typically observed in the 3300-3400 cm⁻¹ region for phenols, upon deprotonation and coordination to the aluminum ion. libretexts.org

Furthermore, the C-O stretching vibration of the phenol, usually found around 1200 cm⁻¹, would likely shift to a higher frequency upon complexation with aluminum, reflecting the strengthening of the C-O bond. New vibrational bands corresponding to Al-O stretching modes would also be anticipated in the lower frequency region of the spectrum (typically below 600 cm⁻¹), providing direct evidence of the metal-ligand bond. The precise positions of these bands would be indicative of the coordination geometry and strength of the Al-O interaction.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Pentabromophenol | Expected Change upon Formation of Aluminum Salt |

| O-H Stretch | ~3300-3400 | Disappearance |

| C-O Stretch | ~1200 | Shift to higher frequency |

| Al-O Stretch | Not Applicable | Appearance of new bands (typically < 600 cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the connectivity and electronic environment of atoms within a molecule. researchgate.net For a diamagnetic species like this compound, both ¹H and ¹³C NMR would provide valuable structural information.

In the ¹H NMR spectrum of pentabromophenol, the phenolic proton signal is expected between 4-7 ppm. docbrown.info Upon formation of the aluminum salt, this signal would disappear, corroborating the IR data. Due to the high degree of bromination, the aromatic region of the spectrum for the pentabromophenol ligand would be simple. Any subtle shifts in the residual aromatic proton signals upon complexation could provide information about changes in the electronic distribution within the aromatic ring.

¹³C NMR spectroscopy would offer further insights. The chemical shift of the carbon atom bonded to the oxygen (C-O) would be particularly sensitive to the coordination with aluminum. A downfield shift of this carbon signal is generally expected upon deprotonation and bond formation with the metal center.

| Nucleus | Expected Chemical Shift (ppm) in Pentabromophenol | Expected Change upon Formation of Aluminum Salt |

| Phenolic ¹H | 4-7 | Disappearance |

| Aromatic ¹H | ~7-8 | Minor shifts |

| ¹³C (C-O) | ~150-160 | Downfield shift |

Mass Spectrometric Approaches for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nist.gov For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

MS is also a highly sensitive method for the detection and identification of impurities. Impurity profiling is crucial for ensuring the purity of the synthesized compound, with potential impurities including unreacted pentabromophenol or byproducts from the synthesis.

Crystallographic Analysis of Solid-State Structures via X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org If suitable crystals of this compound can be grown, XRD analysis would provide precise information on bond lengths, bond angles, and the coordination geometry around the aluminum center. It would reveal whether the aluminum ion is, for instance, tetrahedrally or octahedrally coordinated by the pentabromophenolate ligands and potentially other species like water or solvent molecules.

Furthermore, X-ray diffraction would elucidate the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as π-stacking between the aromatic rings. rsc.org This information is crucial for understanding the material's bulk properties. In the absence of single crystals, powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of a bulk sample. researchgate.net

Microscopic Techniques for Morphological Assessment and Surface Characterization

Microscopic techniques are employed to visualize the morphology and surface features of the material at the micro- and nanoscale. Scanning Electron Microscopy (SEM) would provide images of the bulk material, revealing information about particle size, shape, and surface texture. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample's surface, confirming the presence and distribution of aluminum, bromine, carbon, and oxygen. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the material at the nanoscale. mdpi.com For crystalline samples, TEM can also be used to obtain electron diffraction patterns, which provide information about the crystal structure. These microscopic techniques are vital for understanding the material's physical form, which can influence its properties and applications.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Probing Molecular Structure and Reactivity Profiles

Quantum chemical calculations offer a microscopic view of the electronic structure and energy of a molecule, providing fundamental insights into its stability and chemical properties.

Density Functional Theory (DFT) Applications for Mechanistic Insights

In a hypothetical DFT study of Phenol (B47542), pentabromo-, aluminum salt, researchers would likely focus on optimizing the molecular geometry to determine bond lengths and angles. Frequency calculations would then be performed to ensure the optimized structure corresponds to a minimum on the potential energy surface. Further analysis could involve mapping the electron density to identify regions susceptible to chemical reactions and calculating the partial atomic charges to understand the charge distribution within the molecule.

Computational Modeling of Electronic Structure, Bonding Character, and Energetics

The energetics of the compound, including its heat of formation and bond dissociation energies, could also be calculated. This information is fundamental to understanding the stability of the compound and the energy changes associated with its chemical transformations.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Conformations

Molecular dynamics (MD) simulations could offer insights into the dynamic behavior of Phenol, pentabromo-, aluminum salt and its interactions with other molecules. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the pentabromophenoxy ligands around the aluminum center.

Furthermore, MD simulations are instrumental in studying how molecules of this compound interact with each other in a condensed phase. This would involve analyzing intermolecular forces, such as van der Waals interactions and potential halogen bonding involving the bromine atoms. Such simulations could also predict physical properties like its tendency to aggregate or its interaction with solvents. For example, simulations have been used to study the adsorption energies of inhibitor molecules on aluminum surfaces, providing a measure of the strength of interaction.

Predictive Computational Approaches for Elucidating Reaction Pathways and Product Formation

Predictive computational methods can be used to map out the potential energy surface of a chemical reaction involving this compound. By identifying transition states and calculating activation energies, these approaches can elucidate the most likely pathways for a reaction to proceed and predict the structure of the resulting products.

For example, if this compound were to be used as a catalyst or reactant, computational studies could model its interaction with other reagents, detailing the step-by-step mechanism of the transformation. This would be crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanistic Pathways in Chemical Transformations

Elucidation of Reaction Mechanisms Involving Pentabromophenol (B1679275) and Aluminum Species

The reactions of pentabromophenol aluminum salt are complex, with the aluminum center playing a crucial role in activating the phenolic substrate. The interaction between the aluminum species and the pentabromophenol moiety dictates the subsequent chemical transformations.

Roles of Aluminum as a Lewis Acid in Substituted Phenolic Reactivity

Aluminum compounds are well-established Lewis acids, capable of accepting an electron pair to increase the reactivity of a substrate. wikipedia.org In the context of substituted phenols, such as pentabromophenol, the aluminum center in the salt form, or an external aluminum-based catalyst like aluminum phenolate (B1203915), can coordinate to the oxygen atom of the phenolic hydroxyl group. wikipedia.orgwikipedia.org This coordination enhances the electrophilicity of the aromatic ring, making it more susceptible to various reactions.

The Lewis acidic nature of aluminum is central to many organic transformations. wikipedia.org For instance, in Friedel-Crafts type reactions, a Lewis acid like aluminum chloride (AlCl₃) is employed to generate a carbocation electrophile from an alkyl halide. jk-sci.com While pentabromophenol itself is heavily substituted, the principle of Lewis acid activation remains relevant for understanding its reactivity and potential transformations. The electron-withdrawing nature of the bromine atoms deactivates the ring towards electrophilic substitution, but the Lewis acid can still play a role in other reaction pathways.

The activity of Lewis acids can be categorized, with aluminum halides like AlCl₃ and AlBr₃ considered very active. jk-sci.com The choice of catalyst is critical as it can influence product distribution and minimize side reactions. jk-sci.com

Investigation of Coordination Chemistry and Ligand Exchange in Phenol-Aluminum Systems

The coordination chemistry of aluminum with phenolic ligands is a key aspect of its reactivity. Aluminum phenolate, for example, can exist as a dimer or trimer in solution. wikipedia.org In the case of pentabromophenol aluminum salt, the aluminum ion is coordinated to the pentabromophenolate anion. This coordination complex is not static; it can participate in ligand exchange reactions. nsu.ru

Ligands are ions or neutral molecules that bind to a central metal atom or ion. nsu.rupurdue.edu In this system, the pentabromophenolate acts as a ligand. Ligand exchange involves the replacement of one ligand by another. The stability of the resulting complex and the reaction conditions influence the extent of ligand exchange. For instance, in the presence of other potential ligands, such as solvents or reactants, the pentabromophenolate ligand could be displaced, leading to different reactive species in solution.

The coordination of the phenolic oxygen to the aluminum center can weaken the O-H bond in the parent phenol (B47542), a phenomenon that has been observed in manganese(I)-phenol complexes. rsc.org While pentabromophenol aluminum salt already exists as a salt, understanding the fundamental interactions in related phenol-metal systems provides insight into the electronic effects at play.

Pathways of Bromine Migration and Aromatic Ring Transformations

Furthermore, reactions involving the displacement of substituents on an aromatic ring can occur via nucleophilic aromatic substitution. libretexts.org This mechanism typically requires the presence of strong electron-withdrawing groups on the ring and a potent nucleophile. libretexts.org The five bromine atoms on the pentabromophenol ring are electron-withdrawing, which could potentially facilitate such reactions under appropriate conditions.

Alkylation of phenols in the presence of aluminum phenolate is a well-documented transformation that leads to the formation of alkylphenols. osti.gov While this typically involves the addition of an alkyl group to the phenol ring, it highlights the catalytic activity of aluminum-phenol species in modifying the aromatic ring.

Identification and Characterization of Reaction Intermediates and Transition States in Phenol-Aluminum Chemistry

The identification of reaction intermediates and transition states is crucial for a complete understanding of a reaction mechanism. wikipedia.org In reactions involving phenol and aluminum species, various intermediates can be postulated.

In Friedel-Crafts alkylations, a key intermediate is a carbocation formed from the alkylating agent. jk-sci.com In nucleophilic aromatic substitution, a negatively charged intermediate known as a Meisenheimer complex is formed. libretexts.org

Spectroscopic techniques are instrumental in characterizing these transient species. For instance, nuclear magnetic resonance (NMR) spectroscopy, particularly 27Al NMR, can provide information about the coordination environment of the aluminum atom. wikipedia.orgnih.gov In studies of aluminum-organic batteries, solid-state NMR has been used to elucidate the coordination of aluminum-containing cations to carbonyl active sites. cuny.edu Similarly, infrared (IR) spectroscopy can reveal changes in bonding, such as the stretching frequencies of carbonyl groups in intermediates. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are also powerful tools for investigating reaction mechanisms. researchgate.net DFT can be used to model the structures of intermediates and transition states, providing insights into their relative energies and the feasibility of different reaction pathways. rsc.org For example, DFT calculations have been used to study the transition state for C-H bond activation in an iron-tin system, highlighting the cooperative effect of the two metals. researchgate.net

Environmental Dynamics and Chemical Fate in Engineered and Natural Systems

Abiotic Transformation Processes of Related Aluminum-Containing Organic Compounds

The transformation of "Phenol, pentabromo-, aluminum salt" in the environment is influenced by various abiotic factors, including light and heat. Understanding these processes is crucial for predicting the compound's persistence and the potential formation of transformation products.

Photolytic Degradation Mechanisms of Brominated Phenols

The photolytic degradation of brominated phenols, the core structure of the compound , is a key transformation pathway in aqueous environments. The process is initiated by the absorption of light, leading to the cleavage of the carbon-bromine bond. researchgate.net The energy from the light causes the dissociation of the C-Hal bond, which for bromine in bromophenols is estimated to be around 2460 cm⁻¹. researchgate.net

Studies on various chlorophenols have shown that photocatalytic degradation using visible light in the presence of a catalyst can effectively break down these pollutants into less harmful substances. researchgate.net For instance, the photolysis of pentachlorophenol (B1679276) solutions with near-visible light resulted in a decrease in its concentration and the formation of inorganic products like chloride, hydrogen, and sulfate (B86663) ions, as well as organic products such as benzoquinone and phenol (B47542). researchgate.net This suggests that similar mechanisms could be at play for pentabromophenol (B1679275), the organic component of the aluminum salt. The process often follows pseudo-first-order kinetics, indicating a dependency on the concentration of the brominated phenol. researchgate.net

Thermolytic Decomposition Pathways and Product Formation of Halogenated Organics

Thermal decomposition, or thermolysis, is the breakdown of a chemical substance by heat. wikipedia.org For halogenated organic compounds, this process can lead to the formation of a complex mixture of products. scholaris.ca When heated to decomposition, pentabromophenol is known to emit toxic fumes of hydrogen bromide. nih.gov The thermal degradation of organic matter generally involves breaking chemical bonds, a process that is typically endothermic. wikipedia.org

The thermolysis of fluoropolymers has been shown to produce various halogenated organic acids, highlighting the potential for complex byproduct formation from heated halogenated materials. cswab.org Similarly, the thermal decomposition of materials containing halogenated compounds, such as in fires, can release a wide array of contaminants. scholaris.ca For pentabromophenol, the primary hazardous decomposition products upon heating are carbon monoxide, carbon dioxide, and hydrogen bromide gas. nih.gov

Environmental Distribution Pathways and Partitioning Modeling

The distribution of a chemical in the environment is governed by its physical and chemical properties, which can be predicted using various partitioning models.

Octanol-Water Partitioning Models for Halogenated Phenols in Environmental Systems

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the environmental fate and bioaccumulation potential of organic chemicals. acs.org It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. acs.org For halogenated phenols, Kow values are essential for understanding their distribution between fatty tissues of organisms and water.

Various methods, including shake-flask and chromatographic techniques, are used to determine Kow values. acs.orgscilit.com Models have been developed to predict the partitioning of semivolatile organic chemicals, often using the octanol-air partition coefficient (KOA) as a descriptor. researchgate.net Furthermore, partition models that use the octanol-water partition coefficient (logKow) and Henry's law constant have been successful in describing the variations in lipid-water partition coefficients for organic contaminants. nih.gov While direct experimental data for "this compound" is scarce, the principles governing the partitioning of other halogenated phenols provide a framework for estimating its behavior.

| Compound Class | Modeling Approach | Key Parameters | Reference |

| Semivolatile Organic Chemicals | Octanol-Air Partition Coefficient (KOA) based models | log KP, log KOA | researchgate.net |

| Organic Contaminants | Octanol-Water Partition Coefficient (logKow) and Henry's Law Constant based models | logKlw, logKpw, logKow, logKaw | nih.gov |

| Neutral and Ionizable Compounds | Separation methods (e.g., chromatography) | Retention time, electrophoretic migration | capes.gov.br |

Adsorption and Desorption Phenomena on Environmental Matrices

The interaction of halogenated phenols with environmental surfaces such as soil and sediment is another crucial factor in their environmental distribution. Adsorption and desorption processes determine the mobility and bioavailability of these compounds. The extent of sorption is influenced by the properties of both the chemical and the environmental matrix.

For hydrophobic pollutants like halogenated phenols, sorption to natural sediments is a significant process. scilit.com The organic carbon content of the soil or sediment is often a primary determinant of the extent of adsorption for non-polar organic compounds. The complex structure of "this compound" suggests that its interaction with environmental matrices would be multifaceted, involving potential interactions with both organic and inorganic components of soil and sediment.

Analytical Methodologies for Trace Detection and Speciation

Chromatographic Techniques for Separation and Quantification of Related Compounds

Chromatographic methods are indispensable for the separation and quantification of the organic component, pentabromophenol (B1679275), from complex mixtures. These techniques are crucial for monitoring its presence in environmental and industrial samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Brominated Organic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of brominated organic compounds like pentabromophenol. acs.orgresearchgate.net This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. orslabs.comyoutube.com

In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized. The gaseous components are then passed through a long, thin column. The separation is based on the differential partitioning of the analytes between a stationary phase (a coating on the inside of the column) and a mobile phase (an inert gas). youtube.com Compounds with a higher affinity for the stationary phase will move more slowly through the column, resulting in separation.

Once the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly through electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. youtube.com This process can cause the molecules to fragment in a predictable manner. The resulting ions (the parent ion and its fragments) are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector then records the abundance of each ion at a specific m/z. The resulting mass spectrum is a unique "fingerprint" of the compound, allowing for its identification. acs.org

For brominated compounds, the presence of bromine's two stable isotopes, 79Br and 81Br, in nearly equal natural abundance, results in characteristic isotopic patterns in the mass spectrum, which greatly aids in their identification. acs.org The relative intensities of these isotopic peaks can confirm the presence and number of bromine atoms in a molecule or its fragments.

Different ionization techniques can be employed to enhance sensitivity and selectivity. While electron ionization is common, electron capture negative ionization (ECNI) can offer higher sensitivity for electrophilic compounds like polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants. nih.gov Additionally, different acquisition modes, such as selected ion monitoring (SIM) and selected reaction monitoring (SRM), can be used to improve quantification and reduce matrix interference. nih.gov

Spectrophotometric Methods for Quantitative Determination of Metal Ions

Spectrophotometry offers a cost-effective and accessible method for the quantitative determination of metal ions, including aluminum. rjpbcs.com These methods are based on the principle that metal ions can form colored complexes with specific organic reagents, and the intensity of the color is directly proportional to the concentration of the metal ion.

Several reagents have been successfully employed for the spectrophotometric determination of aluminum. Alizarin Red S is one such chromogenic agent that forms a colored complex with aluminum(III) ions. bas.bgresearchgate.net The optimal conditions for this reaction, including pH, temperature, and reaction time, must be carefully controlled to ensure accurate and reproducible results. bas.bg The maximum absorbance of the aluminum-Alizarin Red S complex is typically measured using a UV-Vis spectrophotometer. bas.bg

Eriochrome cyanine (B1664457) R (ECR) is another widely used reagent for the spectrophotometric determination of aluminum. rjpbcs.combohrium.com The sensitivity and selectivity of the ECR method can be significantly enhanced by the addition of a surfactant, such as N,N-dodecyltrimethylammonium bromide (DTAB). rjpbcs.combohrium.com The surfactant helps to solubilize the complex and intensify the color. The Al-ECR complex exhibits maximum absorption at a specific wavelength, and Beer's law is typically obeyed over a defined concentration range, allowing for quantitative analysis. rjpbcs.combohrium.com

The table below summarizes key parameters for two common spectrophotometric methods for aluminum determination.

| Reagent | Surfactant | pH | Wavelength (nm) | Linear Range | Detection Limit |

| Alizarin Red S | - | 4.6 | 490 | 0.04–0.14 mg/mL | 0.004 mg/mL |

| Eriochrome cyanine R | DTAB | 5 | 584 | 4–400 ng/mL | 0.14 ng/mL |

It is important to note that the presence of other metal ions can interfere with the determination of aluminum. bas.bg Therefore, the selectivity of the method and the potential for interference from other ions present in the sample matrix must be carefully evaluated.

Advanced Methodologies for Aluminum Speciation in Complex Environmental and Industrial Matrices

The toxicity and environmental fate of aluminum are highly dependent on its chemical form or speciation. nih.gov Therefore, simply determining the total aluminum concentration is often insufficient. Advanced analytical methodologies are required to differentiate between various aluminum species, such as free Al³⁺, and its complexes with inorganic ligands (e.g., fluoride, hydroxide) and organic matter. nih.govresearchgate.net

Several advanced techniques are employed for aluminum speciation:

Hyphenated Techniques: Combining a separation technique like High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) with a sensitive elemental detector such as an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or an Atomic Absorption Spectrometer (AAS) is a powerful approach. nih.govresearchgate.net The chromatography step separates the different aluminum species, which are then quantified by the elemental detector.

Flow-Injection Analysis (FIA): This technique can be coupled with detectors like AAS or spectrophotometry to differentiate between labile and non-labile aluminum species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 27Al NMR spectroscopy can provide detailed information about the coordination environment of aluminum, allowing for the identification of different aluminum complexes in solution. nih.govresearchgate.net

Electrochemical Analysis: Techniques like voltammetry can be used for the sensitive determination of certain aluminum species. researchgate.net

Computer Simulation Models: Geochemical models such as MINEQL, WHAM, and ALCHEM can be used to predict aluminum speciation in natural waters based on water chemistry parameters. researchgate.net

The choice of analytical technique depends on the specific research question, the nature of the sample matrix, and the expected concentration of aluminum species.

Optimization of Sample Preparation and Extraction Protocols for Diverse Research Applications

The accuracy and reliability of any analytical method for "Phenol, pentabromo-, aluminum salt" heavily depend on the sample preparation and extraction protocols. nih.gov These steps are crucial for isolating the analytes of interest from the sample matrix, concentrating them to detectable levels, and removing interfering substances. The complexity of the sample matrix, whether it is an environmental sample like soil or water, or an industrial product, dictates the choice of extraction method.

For the analysis of the organic component (pentabromophenol), common extraction techniques include:

Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid samples using a volatile solvent. env.go.jp

Homogenization: This method is suitable for extracting non-polar compounds from biological samples by homogenizing the sample in the presence of a non-polar solvent. env.go.jp

Steam Distillation: This technique is used for compounds that are volatile in steam and insoluble in water. It can also help to separate the analyte from non-volatile interfering substances. env.go.jp

Dispersive Solid-Phase Extraction (d-SPE): This is a cleanup technique often used after an initial extraction to remove interfering matrix components. researchgate.net For example, after extracting pentachlorophenol (B1679276) from eggs with an acidified acetonitrile (B52724) solution, d-SPE can be used for purification. researchgate.net

For the analysis of aluminum, sample preparation often involves:

Digestion: For solid samples or samples with a complex organic matrix, a digestion step is often necessary to bring the aluminum into solution. This can involve heating the sample with strong acids.

Filtration and pH Adjustment: For water samples, filtration is often required to separate dissolved aluminum from particulate matter. The pH of the sample is also a critical parameter that must be controlled, as it influences aluminum's speciation and solubility.

The optimization of these protocols involves considering factors such as the choice of solvent, pH, temperature, and the use of appropriate cleanup steps to minimize matrix effects and ensure high recovery of the analytes. nih.gov

Historical Trajectories and Current Paradigms in Pentabromophenol Aluminum Research

Evolution of Synthetic Approaches to Polybrominated Phenols in Academic Literature

The synthesis of polybrominated phenols, the precursors to compounds like pentabromophenol (B1679275) aluminum salt, has a long history in academic research. Early methods often involved direct bromination of phenol (B47542), which typically resulted in a mixture of brominated phenols with varying degrees of substitution. Achieving high levels of bromination to produce pentabromophenol required harsh conditions and often led to the formation of byproducts. acs.org

Over time, more refined synthetic strategies have been developed to improve selectivity and yield. These include:

Stepwise Bromination: This approach involves the sequential addition of bromine or other brominating agents, often with the use of catalysts, to control the degree of bromination. This allows for the targeted synthesis of specific polybrominated phenol congeners.

Synthesis from Brominated Precursors: Another strategy involves starting with an already brominated aromatic compound and introducing a hydroxyl group. This can provide a more direct route to highly substituted phenols.

Modern Coupling Reactions: More recent research has explored the use of modern cross-coupling reactions to construct the polybrominated phenol skeleton. researchgate.net These methods can offer greater control over the final structure of the molecule.

The synthesis of polybrominated diphenyl ethers (PBDEs), which share structural similarities with polybrominated phenols, has also informed synthetic strategies. researchgate.net The need for analytical standards for environmental monitoring has driven the development of synthetic routes to a wide array of PBDE congeners, and these methods can sometimes be adapted for the synthesis of polybrominated phenols. researchgate.net

A significant challenge in the synthesis of polybrominated phenols is the purification of the final product. The presence of multiple bromine atoms leads to a high molecular weight and often results in the formation of a mixture of isomers and congeners that can be difficult to separate. acs.org

Shifting Understandings of Metal-Organic Compound Reactivity and Stability

The reactivity and stability of metal-organic compounds, including the aluminum salt of pentabromophenol, are central to their potential applications and environmental fate. Organoaluminum compounds, in particular, have been a subject of intense study for decades. wikipedia.orgchemeurope.com

Key aspects of the evolving understanding of metal-organic compound reactivity and stability include:

The Nature of the Metal-Carbon and Metal-Oxygen Bonds: The bond between a metal and an organic ligand is a critical determinant of a compound's properties. In the case of pentabromophenol aluminum salt, the aluminum-oxygen bond is expected to be highly polar. numberanalytics.com The reactivity of organoaluminum compounds is largely attributed to the charge separation between the aluminum and the atom it is bonded to. wikipedia.org

Lewis Acidity: Aluminum compounds are well-known for their Lewis acidity, meaning they can accept a pair of electrons. numberanalytics.com This property governs their interaction with other molecules and is a key factor in their catalytic activity. The high Lewis acidity of monomeric organoaluminum species is related to the tendency of the aluminum atom to complete its electron octet. chemeurope.com

Steric and Electronic Effects of Ligands: The organic part of a metal-organic compound, in this case, the pentabromophenol group, significantly influences the compound's stability and reactivity. The bulky bromine atoms on the phenol ring can provide steric hindrance, potentially affecting how the aluminum center interacts with other molecules. numberanalytics.com

Dimerization and Oligomerization: Many organoaluminum compounds exist as dimers or larger aggregates in solution. wikipedia.orgchemeurope.com This is due to the tendency of the aluminum centers to bridge with ligands, which helps to satisfy their coordination preferences. This behavior can have a profound impact on the compound's reactivity.

The stability of organometallic compounds generally decreases down a group in the periodic table for main-group elements. britannica.com Organoaluminum compounds are known to be highly reactive, in some cases pyrophoric (igniting spontaneously in air), and sensitive to water. britannica.com

Table 1: General Reactivity of Organoaluminum Compounds

| Reactant | General Reaction Type | Products | Significance |

|---|---|---|---|

| Acids (e.g., water, alcohols) | Acid-base reaction | Alkanes and aluminum alkoxides/hydroxides | Demonstrates high reactivity and sensitivity to protic sources. wikipedia.org |

| Oxygen | Oxidation | Aluminum alkoxides | Contributes to the pyrophoric nature of some organoaluminum compounds. britannica.com |

| Carbon Dioxide | Insertion | Aluminum carboxylates | A key reaction in synthetic chemistry. wikipedia.org |

| Alkenes and Alkynes | Carboalumination | Larger organoaluminum compounds | Important for the synthesis of polymers and other organic molecules. wikipedia.org |

Integration of Computational Chemistry in the Elucidation of Complex Chemical Systems

Computational chemistry has become an indispensable tool for understanding the structure, bonding, and reactivity of complex molecules like pentabromophenol aluminum salt. wiley-vch.de Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure of chemical systems. uiowa.edu

Computational methods can provide insights into several key areas:

Molecular Structure and Geometry: Computational models can predict the three-dimensional structure of molecules, including bond lengths and angles. This is particularly valuable for compounds that are difficult to crystallize and study using experimental techniques like X-ray crystallography.

Electronic Properties: DFT calculations can be used to understand the distribution of electrons within a molecule, which is crucial for predicting its reactivity. uiowa.edu For instance, these calculations can identify the most likely sites for nucleophilic or electrophilic attack.

Reaction Mechanisms: Computational chemistry can be used to map out the energy landscape of a chemical reaction, identifying transition states and intermediates. wiley-vch.de This allows researchers to understand how a reaction proceeds and to design more efficient synthetic routes.

Spectroscopic Properties: Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions can be compared with experimental data to confirm the structure of a compound.

In the context of metal-organic compounds, computational studies have been instrumental in understanding phenomena such as metal-ligand cooperativity, where the metal and the ligand work together to activate a substrate. uiowa.edu For organohalogen compounds, computational studies can help to elucidate their interactions with other molecules and their potential for forming complexes. researchgate.netrsc.org

Contemporary Challenges and Innovations in Environmental Analytical Chemistry Pertaining to Organohalogens

The detection and quantification of organohalogen compounds in the environment present significant analytical challenges. tandfonline.comlongdom.org These compounds are often present at very low concentrations and in complex matrices such as water, soil, and biological tissues. longdom.orgnih.gov

Current challenges in the environmental analysis of organohalogens include:

The Need for Highly Sensitive and Selective Methods: Due to their potential for toxicity and bioaccumulation, it is essential to be able to detect organohalogens at trace levels. longdom.org This requires the development of analytical techniques with high sensitivity and selectivity.

Identification of Unknown and Emerging Contaminants: The number of organohalogen compounds in use is vast, and many are not routinely monitored. tandfonline.com There is a pressing need for methods that can identify new and emerging organohalogen pollutants.

Matrix Effects: The complex nature of environmental samples can interfere with the analysis of organohalogens. tandfonline.com Developing robust methods that can overcome these matrix effects is a key area of research.

Lack of Certified Reference Materials: The availability of certified reference materials is crucial for ensuring the accuracy and comparability of analytical data. researchgate.net For many emerging organohalogen compounds, such standards are not yet available.

Innovations in environmental analytical chemistry are helping to address these challenges:

Advanced Chromatographic and Mass Spectrometric Techniques: Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses of organohalogen analysis. longdom.orgnih.gov Advances in these technologies, including high-resolution mass spectrometry, are enabling the detection and identification of a wider range of compounds at lower concentrations.

Non-Targeted and Suspect Screening Analysis: These approaches use high-resolution mass spectrometry to screen samples for a broad range of potential contaminants, rather than just a predefined list of target compounds. longdom.org This is a powerful tool for identifying new and emerging pollutants.

Green Analytical Chemistry: There is a growing emphasis on developing analytical methods that are more environmentally friendly. mdpi.com This includes reducing the use of hazardous solvents and developing more energy-efficient techniques.

Development of Novel Sensors: Researchers are working to develop low-cost, portable sensors that can be used for the in-situ monitoring of organohalogens in the environment. researchgate.net

Future Research Endeavors and Unexplored Avenues

Development of Novel Synthetic Strategies for Tailored Pentabromophenol-Aluminum Species

The synthesis of Phenol (B47542), pentabromo-, aluminum salt is not widely documented, presenting an opportunity for the development of novel synthetic methodologies. Future research will likely adapt established procedures for creating aluminum-salen complexes and other aluminum alkoxides. ontosight.ainih.gov A primary approach would involve the reaction of pentabromophenol (B1679275) with a suitable aluminum precursor, such as trimethylaluminum (B3029685) (AlMe₃), in an inert solvent. nih.gov This method, commonly used for generating aluminum complexes, involves the dropwise addition of the aluminum source to a solution of the ligand (in this case, pentabromophenol) at reduced temperatures, followed by warming to room temperature to drive the reaction to completion. nih.gov

Another potential route could be a salt metathesis reaction, where the more readily available sodium salt of pentabromophenol is reacted with an aluminum halide (e.g., AlCl₃) in a suitable solvent. lookchem.com The success of these strategies will depend on carefully controlling reaction conditions to manage the reactivity of the aluminum center and the steric hindrance imposed by the five bromine atoms. Tailoring these species could involve introducing other ligands to the aluminum center to create mixed-ligand complexes with specific electronic and steric properties for targeted applications.

Table 1: Potential Synthetic Strategies for Pentabromophenol-Aluminum Species

| Strategy | Precursors | General Conditions | Potential Advantages |

|---|---|---|---|

| Alkane Elimination | Pentabromophenol, Trimethylaluminum (AlMe₃) | Inert solvent (e.g., CH₂Cl₂), low to ambient temperature | Clean reaction with volatile byproducts (methane) nih.gov |

| Salt Metathesis | Pentabromophenol sodium salt, Aluminum trichloride (B1173362) (AlCl₃) | Anhydrous polar aprotic solvent | Utilizes commercially available starting materials lookchem.com |

| Alcoholysis | Pentabromophenol, Aluminum isopropoxide | High-boiling point solvent, reflux | Potential for equilibrium-driven reaction |

Advanced Mechanistic Elucidation via Operando Spectroscopic Techniques

Understanding the formation, stability, and reaction mechanisms of pentabromophenol-aluminum species under real-time conditions is crucial for their development. Operando spectroscopic techniques, which allow for the simultaneous measurement of catalytic activity and spectroscopic data under working conditions, are ideally suited for this purpose. uu.nl A combination of techniques in a single reaction cell can provide complementary information. uu.nl

For instance, an operando setup combining Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Raman, and UV-vis spectroscopy could be employed. mdpi.com DRIFTS and Raman spectroscopy would provide information on the vibrational modes of the pentabromophenoxy ligand and its bonding to the aluminum center, while UV-vis spectroscopy could monitor changes in the electronic structure of the complex during a reaction. uu.nlmdpi.com If the species is used in a heterogeneous catalytic system, X-ray Absorption Spectroscopy (XAS) could be used to probe the local coordination environment and oxidation state of the aluminum center as the reaction proceeds. youtube.com These methods are essential for revealing reaction intermediates and understanding how the catalyst structure adapts to the chemical environment, ultimately leading to a detailed mechanistic understanding. uu.nlyoutube.com

Table 2: Application of Operando Spectroscopy for Mechanistic Studies

| Technique | Information Gained | Relevance to Phenol-Aluminum Species |

|---|---|---|

| DRIFTS / FT-IR | Vibrational modes of surface-adsorbed species and functional groups. mdpi.com | Elucidating the binding mode of the pentabromophenoxy ligand to the aluminum center. |

| Raman Spectroscopy | Information on metal-oxygen bonds and catalyst structure, less interference from supports like alumina. uu.nl | Probing the Al-O bond and changes in the C-Br bonds during reactions. |

| UV-vis Spectroscopy | Electronic transitions, changes in oxidation state or coordination environment. uu.nl | Monitoring the electronic state of the aluminum center and conjugated system. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, and local atomic structure around the metal center. youtube.com | Determining the precise geometry and electronic structure of the aluminum active site. |

Predictive Modeling for Environmental Mobility and Biogeochemical Transformation Kinetics

The widespread use of halogenated phenols necessitates a thorough understanding of their environmental fate. researchgate.net Predictive modeling is a key tool for assessing the potential mobility and transformation of pentabromophenol-aluminum salt in various environmental compartments. Future research should focus on developing and validating models that can predict its behavior. These models would build upon existing frameworks for other halogenated pollutants, such as pentachlorophenol (B1679276) (PCP). mdpi.comnih.gov

A crucial aspect will be modeling the compound's transformation kinetics, particularly the rates of debromination or cleavage of the phenol-aluminum bond under different environmental conditions (pH, temperature, microbial activity). researchgate.netepa.gov The kinetics of reactions with oxidants like hypobromous acid, which are important in water treatment, are known to be pH-dependent for other phenols. researchgate.netepa.gov Probabilistic material flow analysis (PMFA) could be used to model the compound's lifecycle and estimate its concentrations in different environmental compartments, accounting for uncertainties in production volumes and emission rates. amazonaws.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which link a molecule's structure to its reactivity or toxicity, could be developed to predict the environmental impact of this and related compounds. researchgate.netnih.gov

Design of Next-Generation Analytical Platforms for Complex Chemical Mixtures Containing Phenol-Aluminum Components

Detecting and quantifying pentabromophenol-aluminum salt in complex environmental or industrial matrices requires sophisticated analytical platforms. Future research should aim to develop next-generation systems characterized by real-time monitoring, high sensitivity, and multi-attribute analysis. nih.gov Such platforms would likely integrate advanced separation techniques with high-resolution mass spectrometry.

An ideal platform might involve an initial separation using liquid chromatography (LC) followed by detection with an instrument like a Q Exactive Plus Orbitrap mass spectrometer, which has been used for the analysis of pentabromophenol. nih.gov For water samples, in-situ derivatization techniques, such as acetylation, followed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode, have proven effective for other halogenated phenols at trace levels. nih.gov For total halogen content analysis in complex samples like sediments, combustion ion chromatography can be a valuable tool, providing data on total bromine content. diva-portal.org The challenge lies in creating integrated platforms that can handle complex mixtures and provide robust, interpretable data on the specific phenol-aluminum species. nih.gov

Exploration of Emerging Applications in Catalysis and Functional Materials Science

The unique combination of a polybrominated phenol and an aluminum center suggests potential applications in catalysis and materials science. ontosight.ai Aluminum salts are known to function as catalysts in various chemical reactions, and the pentabromophenol-aluminum species could be explored as a catalyst for specific organic transformations. ontosight.ai

In materials science, halogenated organic compounds are of interest for creating materials with specific properties. researchgate.netnih.gov The high bromine content of pentabromophenol, a known flame retardant, suggests that its aluminum salt could be a candidate for incorporation into polymers or other materials to enhance their fire resistance. lookchem.com The interaction between the halogen atoms and the metallic center could also lead to novel electronic or optical properties, making it a building block for functional materials. chemscene.com Research in this area would involve synthesizing the compound and then incorporating it into various matrices to test its performance as a catalyst or a material additive.

Interdisciplinary Research Approaches Bridging Halogenated Organic Chemistry and Materials Science

The study of pentabromophenol-aluminum salt is inherently interdisciplinary, bridging the fields of halogenated organic chemistry and materials science. chemscene.comucsb.edu Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which can be used to direct the assembly of molecules in the solid state and create novel supramolecular architectures. researchgate.netnih.gov

Future interdisciplinary research would focus on how the aluminum center modifies the properties of the pentabromophenol ligand and vice-versa. This includes investigating how the Al-O bond influences the electronic properties of the brominated ring and how the sterically demanding, electron-withdrawing bromine atoms affect the reactivity and coordination chemistry of the aluminum center. Such fundamental studies are crucial for the rational design of new molecules and materials with desired functions, from advanced catalysts to optoelectronic devices. ucsb.edu This research area leverages the principles of molecular design and synthesis to create functional materials from unique halogenated building blocks. ucsb.edunih.gov

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula / Synonym |

|---|---|

| Phenol, pentabromo-, aluminum salt | C₁₈H₃AlBr₁₅O₃ (hypothetical for 3:1 complex) |

| Pentabromophenol | C₆HBr₅O |

| Aluminum Trichloride | AlCl₃ |

| Trimethylaluminum | Al(CH₃)₃ |

| Phenol, pentabromo-, sodium salt | C₆Br₅NaO |

| Pentachlorophenol | C₆HCl₅O |

| Hypobromous acid | HOBr |

| Aluminum isopropoxide | C₉H₂₁AlO₃ |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing phenol, pentabromo-, aluminum salt, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves bromination of phenol derivatives followed by salt formation with aluminum. For example, brominated phenol precursors (e.g., pentabromophenol) can react with aluminum salts (e.g., aluminum chloride or aluminum hydroxide) under controlled pH and temperature. Reaction optimization requires monitoring via HPLC or GC-MS to assess intermediates and byproducts .

- Key Variables : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of aluminum to brominated phenol affect crystallinity and purity. Evidence from analogous aluminum salt syntheses suggests using non-aqueous solvents (e.g., THF) to avoid hydrolysis .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Recommended Techniques :

- X-ray Diffraction (XRD) : Determines crystal structure and confirms aluminum coordination geometry.

- FT-IR Spectroscopy : Identifies Al-O bonding (450–600 cm⁻¹) and Br-C stretching (500–700 cm⁻¹).

- Solid-State NMR : Resolves aluminum’s oxidation state (e.g., ²⁷Al NMR distinguishes octahedral vs. tetrahedral coordination) .

Q. How does the thermal stability of this compound impact its application in flame-retardant research?

- Methodology : Conduct Thermogravimetric Analysis (TGA) under nitrogen/air to measure decomposition temperatures (Td) and residue formation. Compare results with ISO 1043-4 standards for flame retardants (e.g., FR(16) or FR(40)) .

- Critical Data : High Td (>300°C) suggests suitability for high-temperature polymers. Contradictions in decomposition pathways (e.g., bromine release vs. char formation) require mass spectrometry coupling to identify gaseous byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental degradation pathways of this compound?

- Approach : Use isotopic labeling (e.g., ⁸¹Br-labeled compounds) paired with LC-QTOF-MS to trace degradation products in simulated environmental matrices (soil/water). Compare kinetics under UV exposure vs. microbial action .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to differentiate artifact peaks from true metabolites. Reference ECHA guidelines for persistent organic pollutant (POP) assessment to align with regulatory frameworks .

Q. What computational models predict the interaction of this compound with polymer matrices in flame-retardant formulations?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model dispersion and interfacial adhesion between the salt and polymer chains (e.g., polypropylene).

- Density Functional Theory (DFT) : Calculate binding energies of Al-O-polymer interactions to optimize compatibility .

- Validation : Compare simulation results with TEM-EDS mapping of real composite materials to assess predictive accuracy .

Q. How can researchers design experiments to assess the trade-offs between flame-retardant efficacy and mechanical property compromises in composites?

- Experimental Design :

- Factorial Design : Vary salt concentration (1–5 wt%), polymer type, and processing temperature. Measure flame retardancy (UL-94 testing) vs. tensile strength (ASTM D638) .

- Contradiction Mitigation : Use ANOVA to identify significant factors. For instance, higher salt loadings may improve flame resistance but reduce flexibility due to aggregation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.